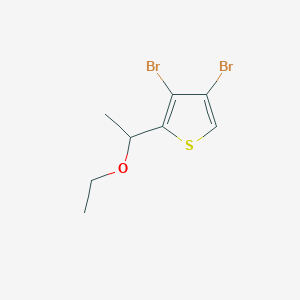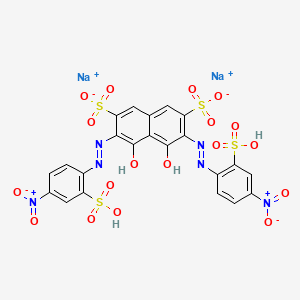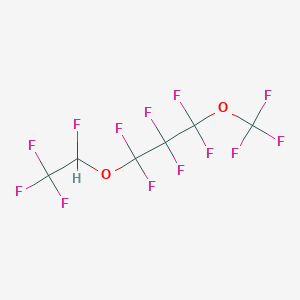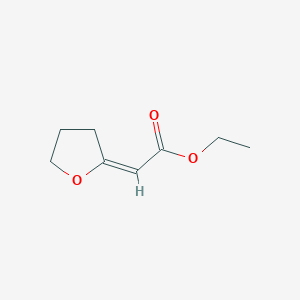
3,4-Dibromo-2-(1-ethoxyethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2-(1-ethoxyethyl)thiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and an ethoxyethyl group at the 2 position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene typically involves the bromination of 2-(1-ethoxyethyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups in the presence of palladium catalysts.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or Grignard reagents can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Reduction Reactions: Lithium aluminum hydride or other hydride donors are employed.
Major Products:
Substitution Reactions: The major products are substituted thiophenes with various functional groups replacing the bromine atoms.
Coupling Reactions: The products are biaryl or vinyl-thiophene derivatives.
Reduction Reactions: The product is 2-(1-ethoxyethyl)thiophene.
Applications De Recherche Scientifique
Chemistry: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for developing new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene in chemical reactions involves the activation of the bromine atoms, which can be replaced by other groups through various reaction pathways. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atoms and the incoming nucleophile. In reduction reactions, the hydride donor reduces the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding thiophene derivative.
Comparaison Avec Des Composés Similaires
3,4-Dibromothiophene: Lacks the ethoxyethyl group, making it less sterically hindered and more reactive in certain reactions.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains an ethylenedioxy group, which imparts different electronic properties compared to the ethoxyethyl group.
2,3-Dibromothiophene: Has bromine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 3,4-Dibromo-2-(1-ethoxyethyl)thiophene is unique due to the presence of both bromine atoms and the ethoxyethyl group, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for the synthesis of novel thiophene derivatives with tailored properties for advanced materials and electronic applications.
Propriétés
Formule moléculaire |
C8H10Br2OS |
|---|---|
Poids moléculaire |
314.04 g/mol |
Nom IUPAC |
3,4-dibromo-2-(1-ethoxyethyl)thiophene |
InChI |
InChI=1S/C8H10Br2OS/c1-3-11-5(2)8-7(10)6(9)4-12-8/h4-5H,3H2,1-2H3 |
Clé InChI |
KQGDVSKQLJVOJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=C(C(=CS1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)







![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)
![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)

